4-(1H-Imidazol-1-yl)-2-methylaniline
Overview
Description
4-(1H-Imidazol-1-yl)-2-methylaniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Advanced Glycation End-Products
Methylglyoxal, a reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins to form advanced glycation end-products. These modifications are linked to complications in diabetes and some neurodegenerative diseases. The detection and quantification of methylglyoxal in biological samples are crucial for understanding its pathological roles, employing derivatization methods with diamino derivatives of benzene and naphthalene for HPLC or GC analyses (Nemet, Varga-Defterdarović, & Turk, 2006).
Molecular Docking and Spectroscopy
A molecule structurally similar to 4-(1H-Imidazol-1-yl)-2-methylaniline demonstrated significant roles in hypertension treatment as a potential I1 imidazoline receptor agonist. The study combined experimental and theoretical techniques to understand its molecular structure and potential biological activity, highlighting the importance of such compounds in medicinal chemistry (Aayisha et al., 2019).
Electronic and Donor-Acceptor Capacities
Imidazole-based compounds were synthesized and characterized to study the electronic and donor-acceptor capacities of the imidazole ring. This research provides insights into the electronic properties of imidazole derivatives, useful for developing advanced materials and chemical sensors (Eseola et al., 2012).
Spin-Crossover Complexes
Imidazole derivatives have been utilized in the synthesis of spin-crossover complexes with iron(II), demonstrating significant changes in their magnetic properties. This application is particularly relevant in the development of molecular switches and sensors, where the imidazole ligands play a critical role in the spin transition of the metal centers (Nishi et al., 2010).
Fluorescent Probes
Imidazole-containing compounds have been explored for their fluorescence properties, indicating potential applications as fluorescent probes. This research shows that specific imidazole derivatives can selectively bind to metal ions like Co2+, suggesting their use in detecting and quantifying metal ions in various samples (Xuan, 2012).
Mechanism of Action
Target of Action
The primary target of 4-(1H-Imidazol-1-yl)-2-methylaniline is the Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. Imidazole derivatives, such as this compound, are known to interact with a variety of targets and exhibit a broad range of biological activities .
Mode of Action
It is known that imidazole derivatives can bind to the heme center of enzymes, inhibiting their function . This suggests that this compound may interact with its target, iNOS, and inhibit its function, thereby affecting the production of NO.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the role of iNOS and NO in the body. NO is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, inhibiting iNOS could potentially affect these processes . .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of iNOS and the subsequent reduction in NO production. This could potentially affect a variety of physiological processes where NO plays a role, such as vasodilation, immune response, and neurotransmission .
Safety and Hazards
Imidazole derivatives can have various safety and hazard profiles. For instance, Methyl 4-(1H-imidazol-1-yl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Imidazole derivatives have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, they hold promise for future research and drug development.
Properties
IUPAC Name |
4-imidazol-1-yl-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUDPJHDTZGULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560431 | |
Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118111-96-9 | |
Record name | 4-(1H-Imidazol-1-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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